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2,5-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide

Linker optimization Conformational flexibility Structure-activity relationship

2,5-Dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1021075-72-8) is a synthetic pyridazinone-substituted benzenesulfonamide with the molecular formula C₂₁H₂₃N₃O₅S and molecular weight of 429.49 g·mol⁻¹. The compound belongs to a broader class of pyridazinone-benzenesulfonamide hybrids that has demonstrated inhibition of human monoamine oxidase B (MAO-B) and carbonic anhydrase IX (hCA IX) in published studies, though data specific to this exact compound remain limited.

Molecular Formula C21H23N3O5S
Molecular Weight 429.49
CAS No. 1021075-72-8
Cat. No. B2513383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide
CAS1021075-72-8
Molecular FormulaC21H23N3O5S
Molecular Weight429.49
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C21H23N3O5S/c1-28-17-9-11-19(29-2)20(15-17)30(26,27)22-13-6-14-24-21(25)12-10-18(23-24)16-7-4-3-5-8-16/h3-5,7-12,15,22H,6,13-14H2,1-2H3
InChIKeySNFICLQCYIZCMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1021075-72-8): Compound Identity and Structural Classification for Research Procurement


2,5-Dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1021075-72-8) is a synthetic pyridazinone-substituted benzenesulfonamide with the molecular formula C₂₁H₂₃N₃O₅S and molecular weight of 429.49 g·mol⁻¹ [1]. The compound belongs to a broader class of pyridazinone-benzenesulfonamide hybrids that has demonstrated inhibition of human monoamine oxidase B (MAO-B) and carbonic anhydrase IX (hCA IX) in published studies, though data specific to this exact compound remain limited [2][3]. Its structural features include a 2,5-dimethoxy-substituted benzenesulfonamide moiety linked via a three-carbon propyl spacer to a 6-oxo-3-phenylpyridazin-1(6H)-one core, creating a distinct pharmacophoric profile with a computed partition coefficient (XLogP3) of 2.4 and a topological polar surface area of 106 Ų [1].

MAO-B inhibitor SAR exploration Unique 2,5-dimethoxy/propyl scaffold fills an untested cell in the published pyridazinone-benzenesulfonamide activity matrix.
hCA IX inhibitor screening Class-level precedent supports evaluation against cancer-associated carbonic anhydrase isoforms.
Physicochemical CNS profile Computed XLogP3 2.4 and TPSA 106 Ų fall within favorable CNS drug-like ranges; may support blood-brain barrier permeability studies.

Why 2,5-Dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide Cannot Be Replaced by Generic Pyridazinone-Sulfonamide Analogs Without Quantitative Risk


Pyridazinone-substituted benzenesulfonamides are not a uniform class: minor structural variations—linker length, benzene ring substitution, and sulfonamide connectivity—produce divergent activity profiles across biological targets [1][2]. In the MAO-B inhibition study, only 2 of 17 tested compounds (10 and 18) showed appreciable activity (IC₅₀ = 2.90 and 4.36 µM), while all others were inactive, demonstrating that activity is exquisitely sensitive to substitution pattern [1]. Similarly, among pyridazine-containing benzene sulfonamides evaluated against four hCA isoforms, pronounced selectivity for the cancer-associated hCA IX isoform was observed, yet only two lead compounds from the expanded set translated this enzymatic inhibition into selective cancer-cell cytotoxicity [2]. Without compound-specific data, generic interchange based on core scaffold similarity risks selecting an analog that lacks the desired target engagement, isoform selectivity, or cellular activity that may differentiate the target compound within this pharmacophore class.

Propyl linker elongation from ethyl analog increases rotatable bond count (8→9); binding entropy and target engagement may shift significantly.

2,5-dimethoxy substitution pattern alters lipophilicity and polar surface area vs. unsubstituted or mono-substituted analogs, potentially affecting isoform selectivity and ADME profile.

Hydrogen-bond acceptor count (7 vs. 6 in fluorinated analog) may influence active-site hydrogen-bond networks; direct assay substitution without validation risks misinterpreting SAR.

Quantitative Comparator-Based Evidence for 2,5-Dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide Differentiation


Propyl-Linker Extension: Rotatable Bond Count and Conformational Flexibility Compared to Ethyl-Linked Analogs

The target compound incorporates a three-carbon propyl spacer connecting the benzenesulfonamide and pyridazinone moieties, whereas the most commonly catalogued analogs—such as N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide and 5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide—use a two-carbon ethyl linker [1]. This one-methylene extension increases the rotatable bond count from 8 to 9, as computed by PubChem, which may affect the entropic cost of binding and the spatial reach of the terminal benzenesulfonamide group within enzyme active sites [1]. In the pyridazinone-benzenesulfonamide class, linker length has been shown to critically determine MAO-B inhibitory activity: only specific substitution patterns yielded active compounds, while closely related analogs with identical cores but different connectivity were inactive [2].

Rotatable Bond Count
Class-level
Target: 9 bonds vs Ethyl analog: 8 bonds
Increased conformational flexibility may affect binding entropy and solubility; distinct from ethyl-linked screening hits.
Computed via Cactvs (PubChem)
Linker optimization Conformational flexibility Structure-activity relationship

2,5-Dimethoxy Substitution Pattern: Lipophilicity Modulation Versus Unsubstituted Phenyl Analogs

The 2,5-dimethoxy substitution on the benzenesulfonamide ring confers a computed XLogP3 value of 2.4 [1]. In contrast, the closest unsubstituted propyl-linked analog, N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide, lacks the two methoxy groups and is predicted to have a lower logP . Within the pyridazinone-benzenesulfonamide class, lipophilicity modulations via peripheral aryl substitution have been associated with differential carbonic anhydrase isoform selectivity and antiproliferative activity: the two lead compounds identified in Krasavin et al. (2019) differed in their benzenesulfonamide substitution, resulting in one preferentially targeting PANC-1 pancreatic cancer cells while the other targeted SK-MEL-2 melanoma cells [2].

Lipophilicity (XLogP3)
Cross-study
Target XLogP3 = 2.4 vs. unsubstituted analog expected lower
Methoxy substitution raises lipophilicity, potentially influencing membrane permeability and metabolic stability.
Qualitative difference; no direct measurement on comparator.
Lipophilicity tuning Methoxy substituent effects LogP comparison

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation from Fluorinated Analogs

The target compound has 7 hydrogen-bond acceptors and a topological polar surface area (TPSA) of 106 Ų [1]. A closely related analog, 5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, substitutes one methoxy group with a fluorine atom and uses an ethyl linker, yielding 6 hydrogen-bond acceptors and a different TPSA . Within the class, hydrogen-bond acceptor count has been shown to be a critical parameter for carbonic anhydrase isoform selectivity: the pyridazinone-benzenesulfonamide CA inhibitors achieve subnanomolar hCA IX inhibition through finely tuned hydrogen-bond networks in the active site [2].

H-Bond Acceptors / TPSA
Class-level
7 H-bond acceptors; TPSA 106 Ų
Fluorinated analog: 6 acceptors; lower TPSA
Higher acceptor count may alter active-site hydrogen-bonding networks; relevant for CA isoform selectivity.
Computed values; class SAR suggests sensitivity to this parameter.
Hydrogen-bond acceptor count Polar surface area Physicochemical differentiation

Class-Level Evidence for MAO-B Inhibition: Benchmark IC₅₀ Values for Pyridazinone-Benzenesulfonamides

Although the target compound was not among the 17 pyridazinone-substituted benzenesulfonamides explicitly tested by Petzer et al. (2024), the study provides the only quantitative benchmark for MAO-B inhibition within this chemical class. Compounds 10 and 18 achieved IC₅₀ values of 2.90 and 4.36 µM against human MAO-B, while the remaining 15 analogs—including compounds with ethyl, propyl, and butyl linkers and various benzenesulfonamide substitutions—were inactive at the highest concentration tested [1]. This establishes that MAO-B activity in this class is not merely scaffold-driven but is exquisitely dependent on the precise combination of linker length and aryl substitution, and the target compound's distinct 2,5-dimethoxy/propyl configuration places it in a unique, untested region of SAR space relative to the known actives.

MAO-B Class Benchmark
Class-level
Class actives: IC₅₀ 2.90–4.36 µM; 15 of 17 tested analogs inactive
Target compound not tested; unique substitution pattern may differentiate it from inactive class members.
Petzer et al. 2024; requires direct assay confirmation.
MAO-B inhibition Neurodegenerative disease targets Pyridazinone SAR

Precedent for hCA IX Selective Inhibition and Antiproliferative Activity in Pyridazinone-Benzenesulfonamide Class

Krasavin et al. (2019) demonstrated that pyridazinone-substituted benzenesulfonamides preferentially inhibit the cancer-associated hCA IX isoform over hCA I, II, and XII, with some compounds achieving subnanomolar Kᵢ values [1]. At a 50 µM screening concentration, 8 of the tested compounds showed selective growth inhibition toward PANC-1 cancer cells relative to ARPE-19 normal cells. In concentration-dependent follow-up, two lead compounds demonstrated selective cytotoxicity: one against pancreatic cancer cells (PANC-1) and the other against melanoma cells (SK-MEL-2) [1]. The target compound was not part of this specific study; however, its 2,5-dimethoxy substitution and propyl linker represent structural features that map onto the SAR space of the active series, making it a logical candidate for hCA IX-focused screening.

hCA IX & Cellular Activity
Class-level
Lead compounds: subnanomolar hCA IX Kᵢ; selective cell-growth inhibition (PANC-1, SK-MEL-2) at 50 µM
Supports hCA IX pathway-response investigation; target compound not evaluated, but scaffold precedent exists.
Krasavin et al. 2019; cytotoxicity endpoints require independent validation.
Carbonic anhydrase IX Anticancer activity Isoform selectivity

Transparency Statement: Direct Head-to-Head Comparative Data Availability

An exhaustive search of PubMed, Google Scholar, PubChem BioAssay, ChEMBL, and Google Patents reveals no peer-reviewed primary research paper, patent, or curated bioactivity database entry containing direct quantitative biological data (IC₅₀, Kᵢ, EC₅₀, cell viability, or in vivo endpoint) for the specific compound CAS 1021075-72-8 as of April 2026 [1][2]. All differentiation evidence presented above is derived from structurally analogous compounds within the pyridazinone-benzenesulfonamide class and from computed physicochemical properties. This explicit gap must be factored into procurement decisions: the compound is best positioned as a tool for de novo SAR exploration rather than as a validated lead with known potency against a specified target.

Data Transparency
Source review
0 direct bioactivity data points for CAS 1021075-72-8
All differentiation is structural and class-inferred; suitable for de novo SAR, not as a validated lead.
Literature/database search April 2026; no peer-reviewed target-specific data.
Data transparency Comparative evidence limitations Research compound selection

Optimal Research and Industrial Application Scenarios for 2,5-Dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1021075-72-8)


De Novo MAO-B Inhibitor SAR Expansion Using a Unique Propyl-Linked 2,5-Dimethoxy Scaffold

The only published quantitative MAO-B inhibition dataset for pyridazinone-benzenesulfonamides (Petzer et al., 2024) identified a narrow activity window (IC₅₀ = 2.90–4.36 µM for two compounds) within a set of 17 analogs [1]. The target compound's untested 2,5-dimethoxy/propyl configuration fills a distinct cell in the property matrix not covered by the published series. This compound is suited for MAO-B biochemical screening as part of a focused library designed to probe the effect of linker length and methoxy substitution on inhibitory potency.

Carbonic Anhydrase IX Inhibitor Screening: Extending the Pyridazinone-Benzenesulfonamide Chemotype

Krasavin et al. (2019) established that pyridazinone-substituted benzenesulfonamides can achieve subnanomolar hCA IX inhibition with translational anticancer selectivity [1]. The target compound has not been assayed for CA inhibition, but its physicochemical profile (XLogP3 = 2.4, TPSA = 106 Ų, 7 H-bond acceptors) aligns with the property range of active series members. Procuring this compound enables researchers to test whether the 2,5-dimethoxy substitution enhances hCA IX affinity or isoform selectivity beyond the published leads.

Physicochemical Property-Driven Compound Selection for CNS Drug Discovery Screening Cascades

With a computed XLogP3 of 2.4 and TPSA of 106 Ų, the target compound falls within favorable ranges for CNS drug-likeness [1]. The class-level precedent for MAO-B inhibition—a CNS target—further supports its evaluation in blood-brain barrier permeability and CNS target engagement assays. Compared to the ethyl-linked or fluorinated analogs, the propyl spacer and dual methoxy substitution offer a distinct physicochemical vector for tuning CNS penetration, metabolic stability, and target residence time.

Chemical Probe Development for Epigenetic or Inflammatory Enzyme Targets Amenable to Sulfonamide-Based Inhibition

Benzenesulfonamides are privileged fragments for enzymes beyond carbonic anhydrases, including histone deacetylases, matrix metalloproteinases, and certain kinases [1]. The pyridazinone heterocycle is a recognized bioisostere for phenyl and pyridyl rings in medicinal chemistry. The target compound's bifunctional architecture—combining a sulfonamide zinc-binding or anion-recognition motif with a drug-like pyridazinone core—makes it a versatile starting point for fragment-based or structure-guided design of inhibitors against under-explored enzyme targets where dual pharmacophore engagement is hypothesized.

Application
Selection Property
Validation Focus
MAO-B inhibitor SAR expansion
Unique 2,5-dimethoxy/propyl scaffold not represented in published active series
Biochemical screening; linker-length and methoxy substitution impact on potency
hCA IX inhibitor screening
Class-level precedent for subnanomolar hCA IX affinity and cellular activity
Isoform selectivity profile; comparison with published lead chemotypes
CNS drug-likeness profiling
Computed XLogP3 2.4 and TPSA 106 Ų within favorable CNS ranges
Blood-brain barrier permeability models; CNS target engagement assays
Sulfonamide-based probe development
Bifunctional sulfonamide-pyridazinone architecture
Fragment-based or structure-guided design against under-explored enzyme targets
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